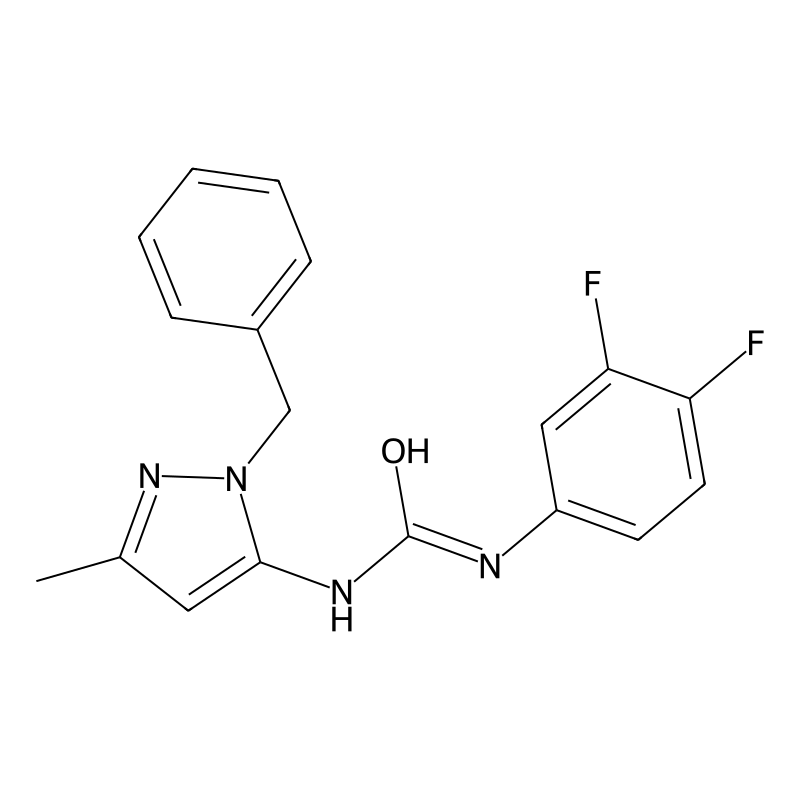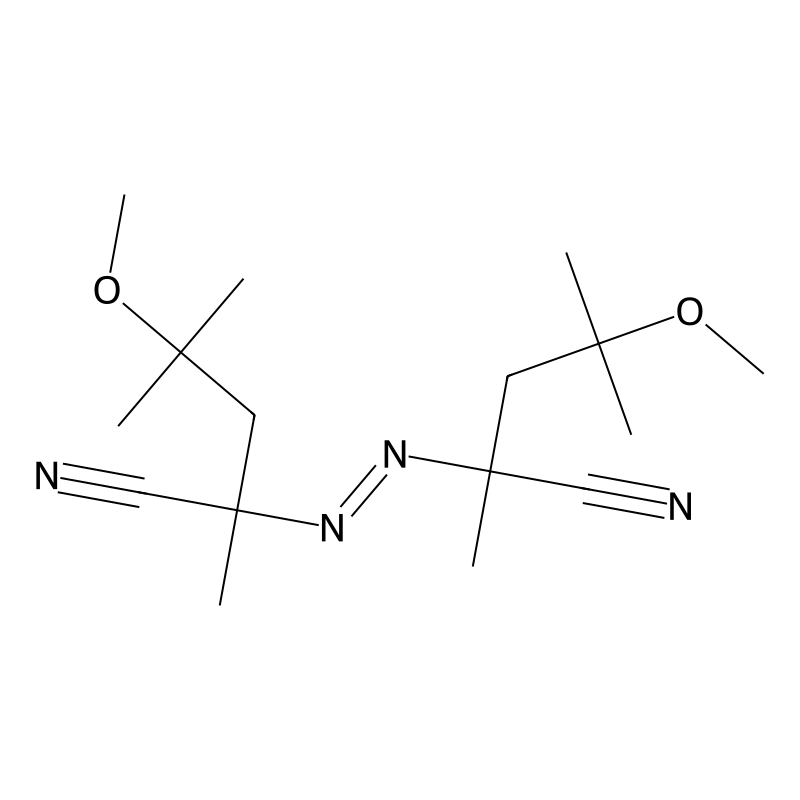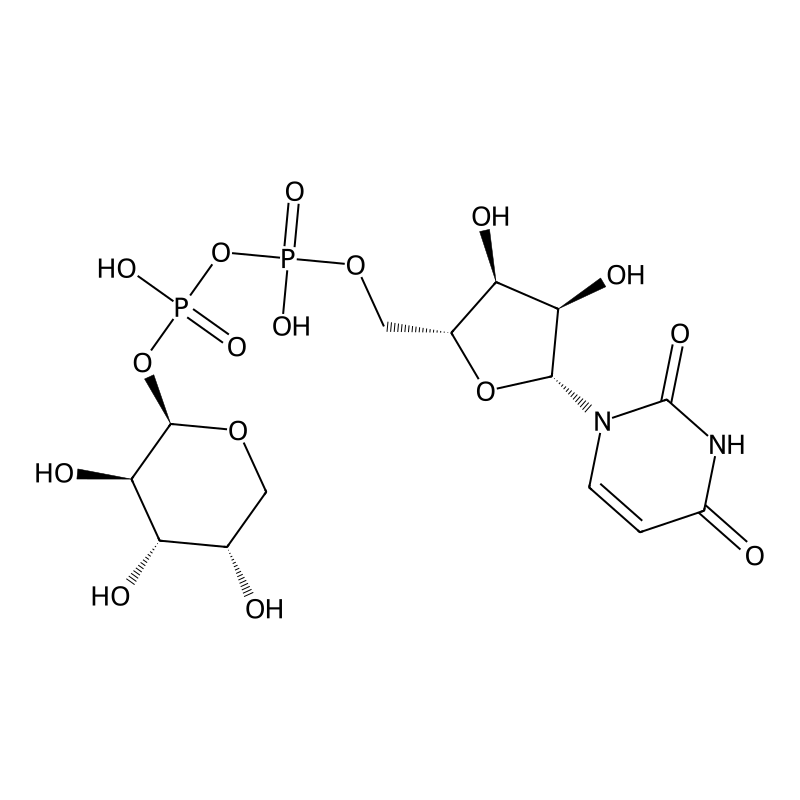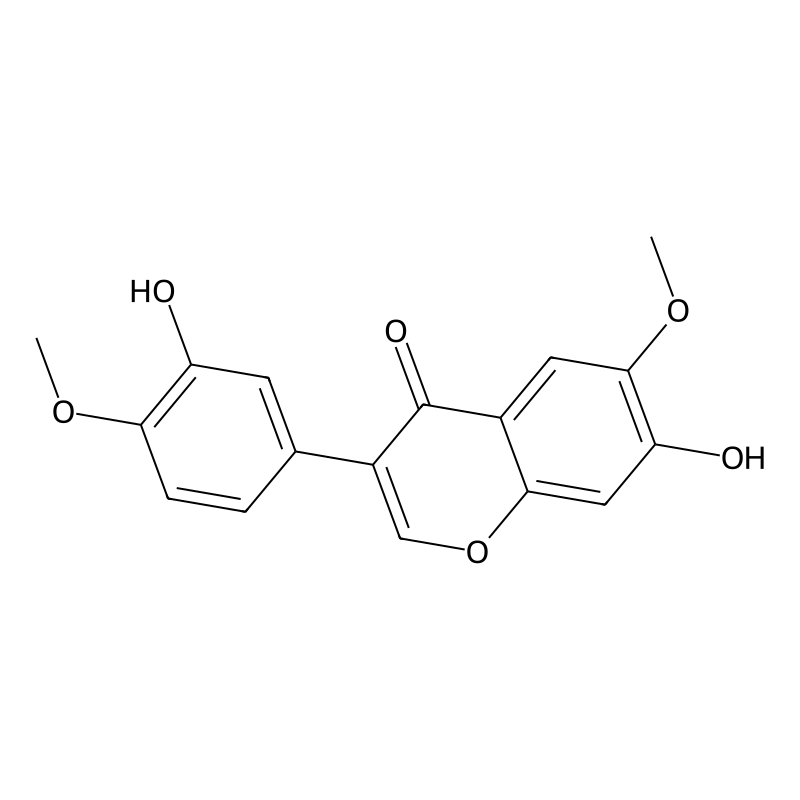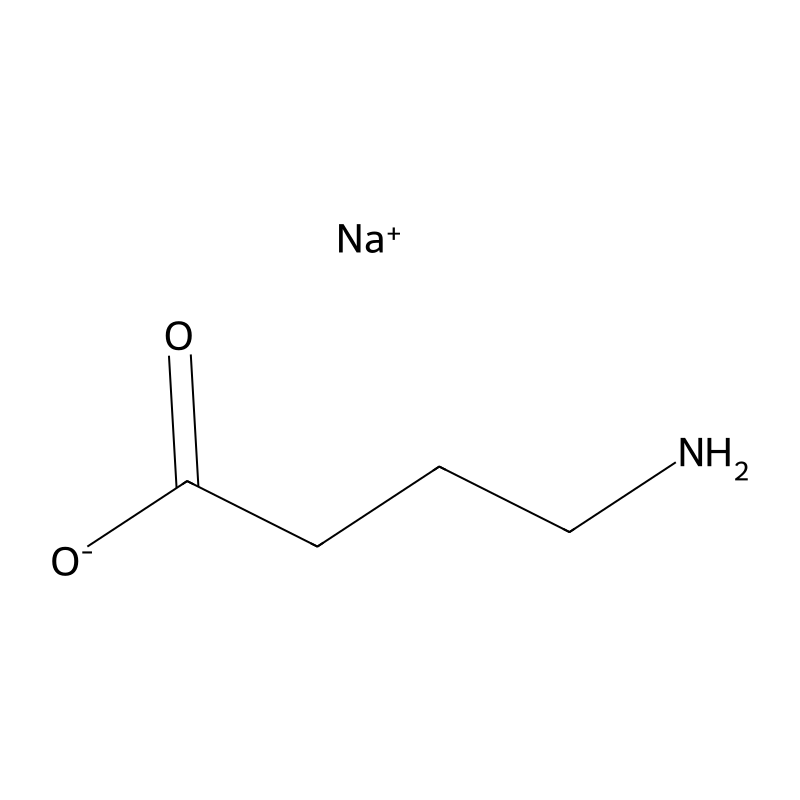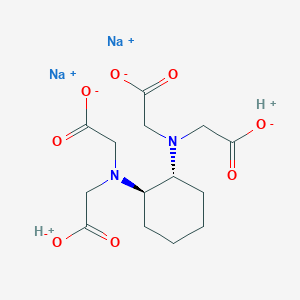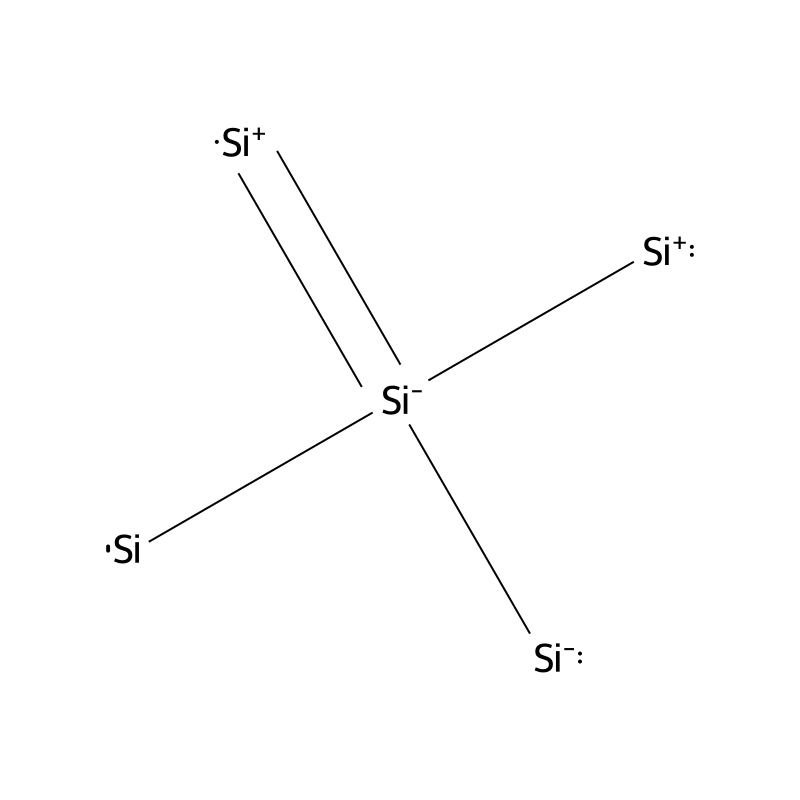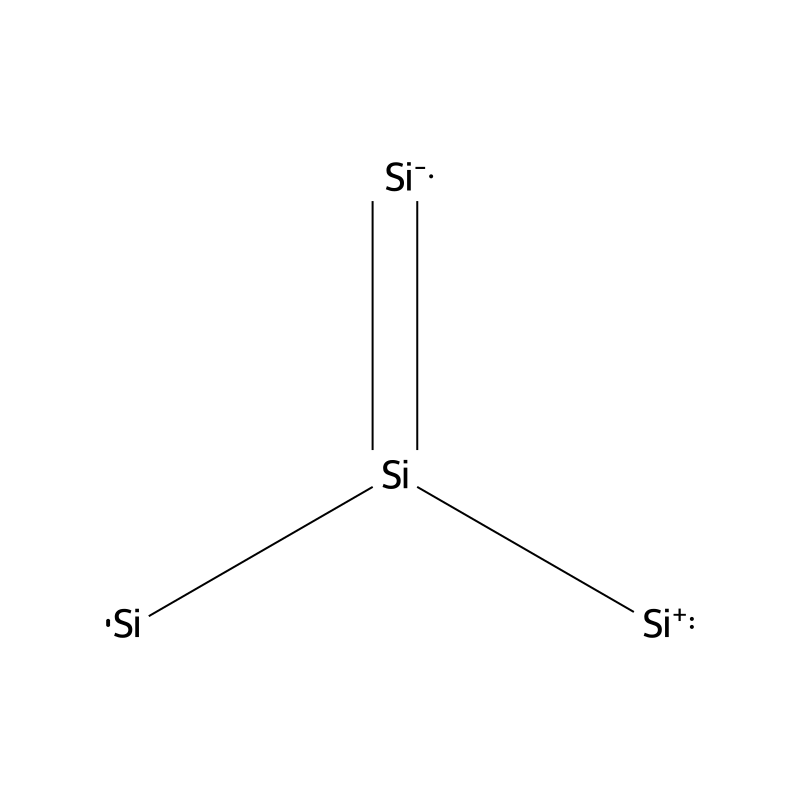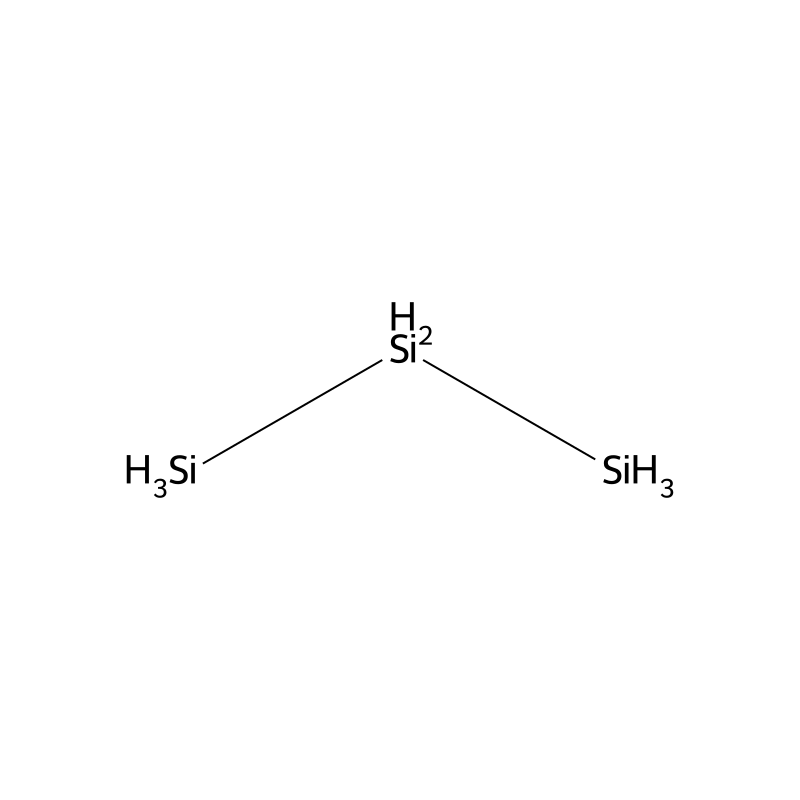1-Methyl-1-cyclohexene
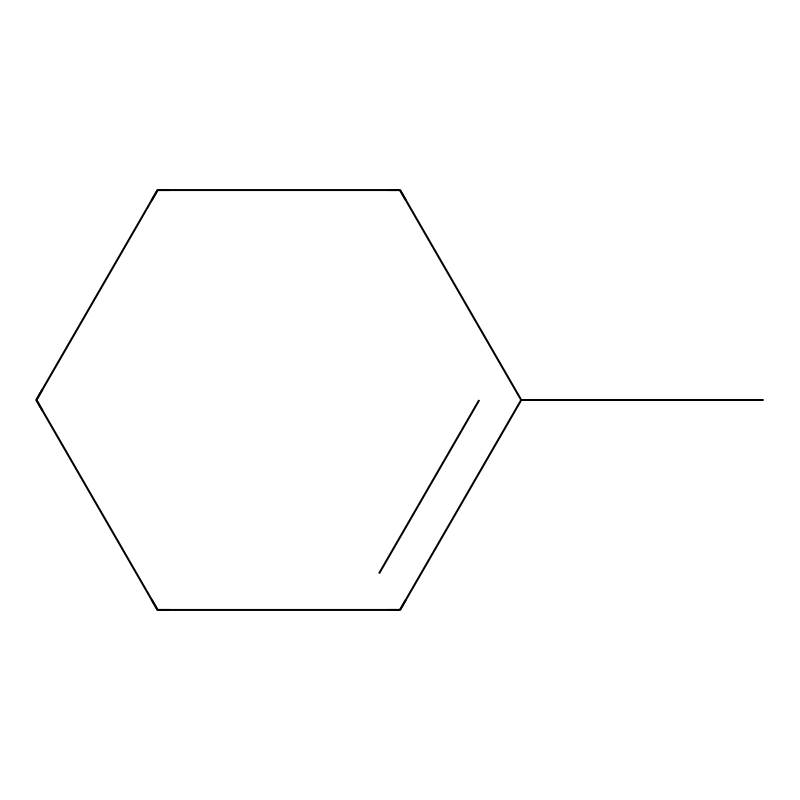
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Organic Synthesis
Due to its reactive nature, 1-MCH serves as a valuable building block for synthesizing various organic compounds. Researchers utilize it in reactions like Diels-Alder cycloadditions and metathesis reactions to create complex molecules with specific functionalities [1].
Dehydrogenation Studies
Understanding the behavior of hydrocarbons during dehydrogenation reactions is crucial for developing efficient industrial processes. Studies investigate 1-MCH dehydrogenation over various catalysts, such as platinum supported on alumina (Pt/Al2O3), to analyze reaction mechanisms and optimize catalyst performance [].
Air Quality Research
1-Methylcyclohexene is a volatile organic compound (VOC) that can react with ozone in the atmosphere. Research explores the reaction products of 1-MCH ozonolysis to understand their impact on air quality and potential health effects []. This knowledge helps develop strategies to mitigate ozone pollution.
1-Methyl-1-cyclohexene is an organic compound characterized by the presence of a cyclohexene ring with a methyl substituent at the first position. Its chemical formula is and it has a molecular weight of approximately 96.17 g/mol. This compound is notable for its unsaturated structure, which makes it a reactive species in various
- Hydrogenation: Under catalytic conditions, it can be hydrogenated to form 1-methylcyclohexane.
- Isomerization: The compound can undergo isomerization, leading to different structural forms, including 4-methyl-1-cyclohexene.
- Retro-Diels–Alder Reaction: This compound can react via a retro-Diels–Alder pathway, which involves the breaking of bonds to yield smaller molecules .
- Reactions with Hydroxyl Radicals: It has been shown to react with hydroxyl radicals with a rate constant of .
1-Methyl-1-cyclohexene can be synthesized through various methods:
- Dehydrogenation of Methylcyclohexane: This method involves heating methylcyclohexane in the presence of a catalyst to remove hydrogen.
- Diels-Alder Reaction: It can also be synthesized through Diels-Alder reactions involving suitable diene and dienophile combinations.
- Alkylation Reactions: The compound can be produced by alkylating cyclohexene with methyl halides under appropriate conditions .
1-Methyl-1-cyclohexene finds applications in several fields:
- Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds.
- Polymer Production: Due to its unsaturated nature, it is used in the production of polymers and copolymers.
- Fuel Additives: Its properties make it suitable for use as an additive in fuels to enhance performance characteristics .
Interaction studies involving 1-methyl-1-cyclohexene primarily focus on its reactivity with other chemical species. For instance:
- Reactivity with Hydroxyl Radicals: The compound's reaction with hydroxyl radicals indicates its potential role in atmospheric chemistry and pollutant degradation.
- Combustion Studies: Research has shown that its combustion characteristics influence soot formation tendencies, which are critical for environmental assessments .
Several compounds share structural similarities with 1-methyl-1-cyclohexene. Here are some comparable compounds:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Cyclohexene | Cycloalkene | Basic structure without methyl substitution. |
| 4-Methyl-1-cyclohexene | Cycloalkene | Isomeric form with different reactivity patterns. |
| Methylcyclopentene | Cyclopentene | Smaller ring size; different reactivity due to ring strain. |
| 1,3-Cyclohexadiene | Diene | Contains two double bonds; more reactive than 1-methyl-1-cyclohexene. |
Uniqueness
The uniqueness of 1-methyl-1-cyclohexene lies in its specific structural configuration that allows for distinct reactivity patterns compared to its isomers and related compounds. Its ability to undergo retro-Diels–Alder reactions while maintaining stability under certain conditions sets it apart from other similar compounds.
XLogP3
Boiling Point
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (89.36%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (80.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms



Flammable;Irritant;Health Hazard
Other CAS
591-49-1
